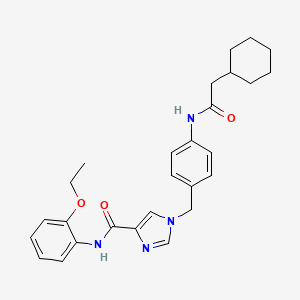

![molecular formula C23H22N4O2S B2519671 N-[(4-甲基苯基)甲基]-2-[(4-氧代-3-丙-2-烯基-5H-嘧啶并[5,4-b]吲哚-2-基)硫基]乙酰胺 CAS No. 888449-76-1](/img/structure/B2519671.png)

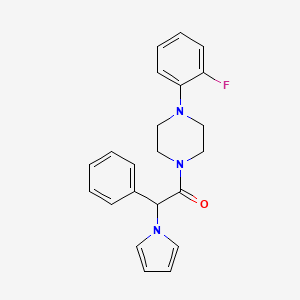

N-[(4-甲基苯基)甲基]-2-[(4-氧代-3-丙-2-烯基-5H-嘧啶并[5,4-b]吲哚-2-基)硫基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents

The study presented in the first paper focuses on the synthesis of a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, aiming to discover novel antiallergic compounds. The synthesis process involved indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent 2-decarboxylation. The final step was amidification, which was achieved through condensation with 4-aminopyridine. The research identified a particularly potent compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, which showed significant antiallergic potency in an ovalbumin-induced histamine release assay .

Synthesis and in vitro Study of Antiviral and Virucidal Activity of Novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Derivatives

The second paper describes the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and their structural confirmation through various spectroscopic methods. The study evaluated the cytotoxicity of these compounds and their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. The findings suggest that some of the synthesized derivatives have the potential to inhibit viral replication .

Vibrational spectroscopic signatures, effect of rehybridization and hyperconjugation on the dimer molecule of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide- quantum computational approach

In the third paper, the focus is on the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. The research utilized vibrational spectroscopy and density functional theory to characterize the molecule's vibrational signatures. The study also explored the molecule's geometric equilibrium and intermolecular interactions, revealing the presence of strong hydrogen bonds and weak intramolecular interactions. The pharmacokinetic properties and in-silico docking results suggest inhibition activity against viruses .

Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents

The fourth paper reports on the synthesis of a new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides. The synthesis process involved multiple steps, starting from benzoic acid and progressing through various intermediates. The synthesized compounds were characterized spectroscopically and screened for antimicrobial and hemolytic activity. The results indicated that most compounds were active against selected microbial species, with one compound, in particular, showing the most activity .

科学研究应用

晶体结构和构象

N-[(4-甲基苯基)甲基]-2-[(4-氧代-3-丙-2-烯基-5H-嘧啶并[5,4-b]吲哚-2-基)硫基]乙酰胺及其衍生物展示了一系列结构特征。某些化合物在硫代乙酰胺桥的亚甲基C原子周围展示了折叠的构象,嘧啶环相对苯环倾斜的角度各不相同。这种折叠构象由分子内N—H⋯N氢键稳定,正如在各种晶体结构研究中报道的(Subasri et al., 2016),(Subasri et al., 2017)。

抗菌和抗肿瘤活性

该化合物的衍生物在抗菌和抗肿瘤应用中显示出潜力。某些衍生物已被合成并评估其对各种细菌和真菌菌株的抗菌活性。这些化合物展示了显著的抑制区域,表明它们作为抗菌剂的潜力(Baviskar et al., 2013)。此外,一些衍生物显示出强大的抗癌活性,与已知药物相媲美,对几种人类癌细胞系具有作用,使它们成为进一步探索癌症治疗的候选药物(Hafez & El-Gazzar, 2017)。

抑制活性和合成

此外,该化合物的某些衍生物已被合成为潜在的胸腺嘧啶酸合成酶和二氢叶酸还原酶的双重抑制剂,展示出显著的抑制活性。这突显了该化合物在新型治疗剂开发中的相关性(Gangjee et al., 2008)。

振动光谱特征和结构洞见

该化合物的衍生物还通过拉曼和傅里叶变换红外光谱进行了表征以获得振动特征。涉及密度泛函理论的研究提供了几何平衡、氢键相互作用和振动波数的洞见,有助于更深入地理解该化合物的结构特性(Jenepha Mary et al., 2022)。

专利和药用相关性

该化合物及其衍生物还在药物专利中提及,反映了它们在一系列治疗应用中的潜在用途,包括心脏、肾脏、神经保护、皮肤病和细胞静止治疗(Habernickel, 2002)。

安全和危害

This would involve a discussion of any risks associated with the compound, including toxicity, flammability, and environmental impact.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.

属性

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S/c1-3-12-27-22(29)21-20(17-6-4-5-7-18(17)25-21)26-23(27)30-14-19(28)24-13-16-10-8-15(2)9-11-16/h3-11,25H,1,12-14H2,2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKXFMRKYZOAMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)

![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)

![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)

![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)